2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine, methoxy, and indole groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Bromination: Introduction of bromine atoms into the phenoxy ring.
Methoxylation: Addition of a methoxy group to the phenoxy ring.
Hydrazide Formation: Reaction of the brominated and methoxylated phenoxy compound with hydrazine to form the acetohydrazide.
Indole Derivative Addition: Coupling the acetohydrazide with an indole derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in batch reactors with continuous monitoring to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the indole ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dibromo-6-methylphenoxy)acetohydrazide
- 2,4-dibromo-6-methoxyphenol
- 2,6-dibromo-4-methoxyphenylamine
Uniqueness
Compared to similar compounds, 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to the presence of both bromine and methoxy groups on the phenoxy ring, as well as the indole derivative
Properties
Molecular Formula |
C18H15Br2N3O4 |
---|---|
Molecular Weight |
497.1 g/mol |
IUPAC Name |
2-(2,4-dibromo-6-methoxyphenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C18H15Br2N3O4/c1-9-3-4-13-11(5-9)16(18(25)21-13)23-22-15(24)8-27-17-12(20)6-10(19)7-14(17)26-2/h3-7,21,25H,8H2,1-2H3 |
InChI Key |
NUSWXYOIZRNYJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)COC3=C(C=C(C=C3Br)Br)OC)O |
Origin of Product |
United States |
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